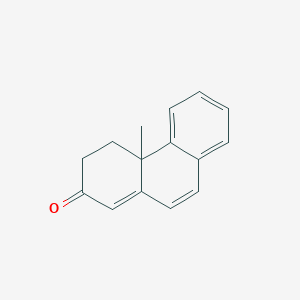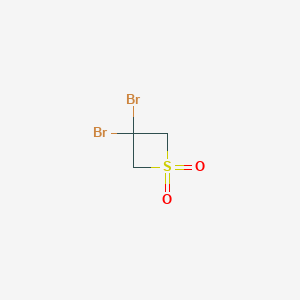
2(3H)-Phenanthrenone, 4,4a-dihydro-4a-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Phenanthrenone, 4,4a-dihydro-4a-methyl-: is a chemical compound belonging to the phenanthrenone family
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Phenanthrenone, 4,4a-dihydro-4a-methyl- typically involves the cyclization of appropriate precursors under specific conditions. Common methods may include:
Cyclization Reactions: Using catalysts such as Lewis acids to facilitate the formation of the phenanthrenone ring.
Reduction Reactions: Employing reducing agents to achieve the desired dihydro form.
Industrial Production Methods: Industrial production may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially leading to different dihydro forms.
Substitution: Substitution reactions may involve the replacement of specific functional groups with others, altering the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Lewis acids like aluminum chloride or boron trifluoride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. They may include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: Investigated for its potential biological activity and interactions with biological molecules.
Medicine:
Pharmaceuticals: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry:
Materials Science: Studied for its potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2(3H)-Phenanthrenone, 4,4a-dihydro-4a-methyl- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting various cellular pathways, leading to specific biological effects.
Comparación Con Compuestos Similares
Phenanthrene: A parent compound with a similar aromatic structure.
Phenanthrenone Derivatives: Various derivatives with different functional groups.
Comparison:
Structural Differences: The presence of specific functional groups and the dihydro form make 2(3H)-Phenanthrenone, 4,4a-dihydro-4a-methyl- unique.
Chemical Properties: Differences in reactivity, stability, and solubility compared to similar compounds.
Applications: Unique applications in specific fields due to its distinct properties.
Propiedades
Número CAS |
58860-95-0 |
|---|---|
Fórmula molecular |
C15H14O |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
4a-methyl-3,4-dihydrophenanthren-2-one |
InChI |
InChI=1S/C15H14O/c1-15-9-8-13(16)10-12(15)7-6-11-4-2-3-5-14(11)15/h2-7,10H,8-9H2,1H3 |
Clave InChI |
ODCWBFCASVYOCN-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(=O)C=C1C=CC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene](/img/structure/B14600231.png)



![7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one](/img/structure/B14600247.png)

![Dodecahydrodicyclopenta[cd,gh]pentalene](/img/structure/B14600249.png)




